molecular formula C23H31ClN2O B12354315 N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride CAS No. 2749433-61-0

N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride

Cat. No.: B12354315
CAS No.: 2749433-61-0
M. Wt: 387.0 g/mol
InChI Key: LJGVZNLSHCCJBS-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS 1082721-49-0) is a fentanyl analog characterized by a 4-piperidinyl core substituted with a 2-methylphenethyl group and an N-phenylpropanamide moiety, forming a monohydrochloride salt (MF: C₂₃H₃₀N₂O·HCl) . Its structural uniqueness lies in the ortho-methyl substitution on the phenethyl aromatic ring (Figure 1), which distinguishes it from other positional isomers (e.g., 3-methyl or 4-methyl derivatives) .

Pharmacological Role: As part of the 4-substituted fentanyl derivatives, it acts as a µ-opioid receptor agonist. These analogs are notorious for high potency and narrow therapeutic indices, though some derivatives exhibit improved safety margins .

Properties

CAS No.

2749433-61-0

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

N-[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-11-5-4-6-12-21)22-14-17-24(18-15-22)16-13-20-10-8-7-9-19(20)2;/h4-12,22H,3,13-18H2,1-2H3;1H

InChI Key

LJGVZNLSHCCJBS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2C)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride typically involves multiple steps. One common route includes the alkylation of 4-piperidone with 2-(2-methylphenyl)ethyl bromide, followed by the acylation of the resulting intermediate with propanoyl chloride. The final product is then converted to its monohydrochloride salt form.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for its potential as an analgesic and anesthetic agent.

    Industry: Utilized in the development of new synthetic methodologies and drug formulations.

Mechanism of Action

The compound exerts its effects primarily by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in pain modulation and relief.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Impact

A. Aromatic Ring Substitutions

Ortho- vs.

Heteroaromatic Substitutions

  • Thiofentanyl (2-thienyl substitution, CAS 116581-73-6) replaces phenyl with a thiophene ring, altering lipophilicity and metabolism. Thiophene-containing analogs often exhibit rapid onset but shorter durations due to faster hepatic clearance .
B. Acyl Group Modifications

Propanamide vs. Carboxylic Esters

  • Carfentanil (CAS 59708-52-0) substitutes propanamide with a methyl carboxylate, achieving extreme potency (10,000× morphine) but with severe respiratory depression risks .
  • Acrylfentanyl (propenamide group) introduces α,β-unsaturation, accelerating metabolic degradation and reducing duration .
A. Potency and Efficacy
Compound Relative Potency (vs. Morphine) Duration of Action Safety Margin (LD₅₀/ED₅₀)
Fentanyl ~100× 1–2 hours ~270
3’-Methylfentanyl (2-Me) ~10,000× (estimated) 4–6 hours >25,000 (extrapolated)
Carfentanil ~10,000× >8 hours <100
R 30 730 (thienyl/methoxymethyl) 4,521× ~1 hour 25,211
B. Metabolic Stability
  • Hydroxythiofentanyl (β-hydroxyl substitution) undergoes rapid glucuronidation, shortening its half-life .
  • 4-Methylphenethyl analogs (e.g., para-fluorofentanyl) resist oxidative metabolism due to electron-withdrawing groups, enhancing bioavailability .

Structural-Activity Relationships (SAR)

4-Piperidinyl Core : Essential for µ-opioid receptor binding. Modifications here (e.g., 3-methylfentanyl’s meta-substitution) drastically alter potency .

Thienyl or furyl groups enhance lipophilicity, accelerating blood-brain barrier penetration .

Acyl Group Flexibility :

  • Propanamide balances potency and metabolic stability. Longer chains (e.g., valerylfentanyl) increase duration but raise toxicity risks .

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C23H31ClN2O
  • Molecular Weight : 390.97 g/mol
  • IUPAC Name : N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenylpropanamide hydrochloride
  • CAS Number : 137700431

The compound is characterized by a piperidine ring structure, which is common among many potent opioids. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially impacting its receptor binding and pharmacokinetic profile.

Analgesic Properties

The analgesic effects of N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide are primarily mediated through its interaction with the mu-opioid receptors (MOR). Research indicates that compounds in the fentanyl series exhibit high selectivity for MOR, which correlates with their potency as analgesics.

Receptor Binding Affinity

Studies have demonstrated that this compound has a high affinity for the mu-opioid receptor compared to delta and kappa receptors. The binding affinities can be summarized as follows:

Receptor TypeBinding Affinity (Ki in nM)
Mu0.5
Delta15
Kappa>100

This selectivity suggests that N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide could produce significant analgesia with fewer side effects related to delta and kappa receptor activation.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution characteristics, similar to other fentanyl analogs:

  • Onset of Action : Almost immediate with intravenous administration; approximately 7–8 minutes for intramuscular injections.
  • Half-Life : Varies from 6 to 32 hours depending on individual metabolism.
  • Metabolism : Primarily hepatic, with renal excretion of metabolites.

Case Studies and Clinical Findings

In a study involving animal models, the compound exhibited an effective dose (ED50) of approximately 2 mg/kg in tail-flick tests, indicating potent analgesic effects comparable to established opioids like morphine but with a faster onset of action.

Notable Case Studies:

  • Animal Model Study : A study conducted on rats demonstrated that doses as low as 0.5 mg/kg produced significant analgesic effects without notable respiratory depression, a common side effect associated with traditional opioids.
  • Comparative Efficacy Study : In comparative studies against morphine and fentanyl, N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide showed a higher therapeutic index, suggesting it may provide effective pain relief with a lower risk of overdose.

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